![molecular formula C12H8BiK5O14 B1139287 Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate CAS No. 880149-29-1](/img/structure/B1139287.png)
Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is also known as Bismuth Subcitrate Potassium . It is a soluble, complex bismuth salt of citric acid used in combination with metronidazole and tetracycline to treat stomach ulcers caused by Helicobacter pylori infections .
Synthesis Analysis
While specific synthesis details for “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” were not found, a related compound, MX1, has been synthesized as a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid .Molecular Structure Analysis
The molecular formula of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is C12H10BiK5O14+2 . The molecular weight is 782.67 g/mol .Physical And Chemical Properties Analysis
The molecular weight of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is 782.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 14 .Applications De Recherche Scientifique
Gastrointestinal Disorders Treatment
Bismuth-based compounds, including Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, have been extensively used in medicine for the treatment of gastrointestinal disorders. They are effective in managing conditions such as dyspepsia, gastric ulcers, and H. pylori infections . The unique chemistry of bismuth allows for the development of novel compounds that can treat infections from microbes beyond H. pylori, positioning bismuth compounds as potential resistance breakers in this field.
Antimicrobial Activity
The antimicrobial properties of bismuth compounds are well-documented. They have shown significant activity against a range of microbial infections, particularly those caused by multidrug-resistant strains . Research has focused on elucidating the molecular mechanisms of action against H. pylori, which could lead to the development of more effective treatments for this and other bacterial infections.
Cancer Treatment
Bismuth-based compounds are being explored for their potential applications in cancer treatment. Bismuth-213, for instance, is being investigated for its use in targeted alpha therapy . This approach could offer a more precise method of delivering radiation to cancer cells, minimizing damage to surrounding healthy tissue.
Diagnostic Imaging and Drug Delivery
Bismuth compounds have applications in diagnostic imaging, drug delivery, and biosensing . Their properties can be harnessed to improve the visibility of internal structures during imaging procedures or to create more effective drug delivery systems that target specific areas of the body.
Gastroprotective and Antisecretory Effects
The gastroprotective and antisecretory effects of bismuth compounds have been demonstrated in models of ethanol-induced ulcers in rats . These compounds can reduce the number and total length of lesions, offering a more potent cytoprotective effect compared to other treatments. This suggests a promising avenue for the development of new treatments for peptic ulcers.
Anti-Helicobacter Activity
Bismuth compounds, including the bismuth salt of the active metabolite of H2-antagonist roxatidine, have shown prominent anti-Helicobacter properties . This activity is crucial in the treatment and prevention of ulcers caused by Helicobacter pylori, providing an alternative to traditional antibiotics.
Mécanisme D'action
Target of Action
The primary target of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, also known as Bismuth Subcitrate Potassium, is the bacterium Helicobacter pylori . This bacterium is associated with stomach ulcers and gastro-esophageal reflux disease (GERD) .
Mode of Action
Bismuth Subcitrate Potassium interacts with Helicobacter pylori by inhibiting its growth and survival .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to Helicobacter pylori’s survival and proliferation . By inhibiting these pathways, Bismuth Subcitrate Potassium helps to reduce the bacterial load in the stomach, thereby alleviating symptoms of peptic ulcers and GERD .
Pharmacokinetics
, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the compound’s bioavailability .
Result of Action
The action of Bismuth Subcitrate Potassium results in the reduction of Helicobacter pylori in the stomach . This can lead to the healing of peptic ulcers and improvement of GERD symptoms .
Propriétés
IUPAC Name |
bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;+3;5*+1/p-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMGOGIPZBBORN-UHFFFAOYSA-H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[Bi+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BiK5O14+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuthsubcitratepotassium |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.